Biricodar

Description

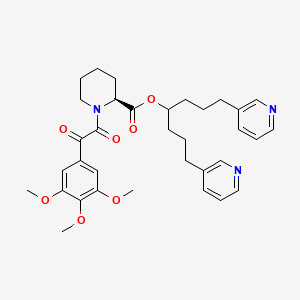

The pipecolinate derivative this compound (VX-710) is a clinically applicable modulator of P-glycoprotein (Pgp) and multidrug resistance protein (MRP-1).

This compound is a pipecolinate derivative. Functioning as a modulator of P-glycoprotein (P-gp) and multidrug resistance protein (MRP-1), this compound restores drug sensitivity to cells expressing P-glycoprotein and MRP1, the cellular efflux pumps that are the major causes in tumor cell resistance to chemotherapeutic agents. This agent binds directly to Pgp and MRP-1 and inhibits efflux pump activity, resulting in increased intracellular accumulation and retention of cytotoxic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a non-macrocyclic ligand for FKBP12; structure in first source

See also: this compound Dicitrate (active moiety of).

Properties

IUPAC Name |

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVWPQOFHSAKRR-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893944 | |

| Record name | Biricodar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159997-94-1 | |

| Record name | Biricodar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159997-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biricodar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159997941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biricodar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Biricodar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRICODAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KG76X4KJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biricodar (VX-710): A Technical Guide to its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biricodar (VX-710) is a potent, non-immunosuppressive chemosensitizing agent developed to overcome multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the experimental methodologies used to characterize its function and presents key quantitative data on its efficacy in reversing resistance to various chemotherapeutic agents. Furthermore, this document includes visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its role as an MDR modulator.

Chemical Structure and Properties

This compound is a synthetic pipecolinate derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester |

| Synonyms | VX-710, Incel |

| Chemical Formula | C₃₄H₄₁N₃O₇ |

| Molecular Weight | 603.71 g/mol |

| CAS Number | 159997-94-1 |

| Appearance | Light yellow to yellow oil |

| SMILES | O=C([C@H]1N(C(C(C2=CC(OC)=C(OC)C(OC)=C2)=O)=O)CCCC1)OC(CCCC3=CC=CN=C3)CCCC4=CC=CN=C4 |

Mechanism of Action: Inhibition of ABC Transporters

This compound functions as a broad-spectrum inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein 1 (MRP1).[1][2][3][4] These transporters are transmembrane efflux pumps that are frequently overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and subsequent multidrug resistance.

By directly binding to P-gp and MRP1, this compound allosterically inhibits their ATPase activity, which is essential for the energy-dependent efflux of substrates.[5] This inhibition leads to increased intracellular accumulation and retention of cytotoxic agents, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.

Figure 1: Mechanism of Action of this compound (VX-710).

Quantitative Data on Chemosensitization

Numerous in vitro studies have demonstrated the potent chemosensitizing activity of this compound in various multidrug-resistant cancer cell lines. The following tables summarize key findings from seminal studies.

Table 1: Effect of this compound (VX-710) on Drug Uptake and Retention in Resistant Cell Lines

| Cell Line | Transporter | Drug | Concentration of this compound (µM) | Increase in Uptake (%) | Increase in Retention (%) |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 |

| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 60 | 40 |

Table 2: Reversal of Drug Resistance by this compound (VX-710)

| Cell Line | Transporter | Drug | Concentration of this compound (µM) | Fold Increase in Cytotoxicity |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 |

| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 2.4 |

Table 3: Inhibition of P-glycoprotein Activity by this compound (VX-710)

| Assay | EC₅₀ (µM) |

| Inhibition of [³H]azidopine photolabeling of P-gp | 0.75 |

| Inhibition of [¹²⁵I]iodoaryl azidoprazosin photolabeling of P-gp | 0.55 |

| Stimulation of P-gp ATPase activity (apparent Ka) | 0.1 |

Experimental Protocols

Drug Accumulation and Retention Assays

The following protocol is a generalized procedure based on the methodologies described by Minderman et al. (2004).

Figure 2: Workflow for Drug Accumulation and Retention Assays.

Detailed Steps:

-

Cell Culture: Multidrug-resistant and parental sensitive cell lines are cultured in appropriate media to 80-90% confluency.

-

Drug Incubation: Cells are harvested and incubated with a fluorescent substrate of P-gp or MRP1 (e.g., rhodamine 123, calcein-AM, or a fluorescent chemotherapeutic agent like doxorubicin) in the presence or absence of varying concentrations of this compound.

-

Flow Cytometry Analysis: After incubation, cells are washed and resuspended in fresh medium. The intracellular fluorescence is then quantified using a flow cytometer. A shift in the fluorescence intensity in the presence of this compound indicates inhibition of efflux pump activity.

Cytotoxicity Assays

The chemosensitizing effect of this compound is typically evaluated using a cytotoxicity assay, such as the MTT or MTS assay, as described by Germann et al. (1997).

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: A viability reagent (e.g., MTT, MTS) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.

-

Data Analysis: The IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The "fold-reversal" of resistance is determined by the ratio of the IC₅₀ without this compound to the IC₅₀ with this compound.

P-glycoprotein ATPase Activity Assay

The direct interaction of this compound with P-gp can be confirmed by measuring its effect on the protein's ATPase activity, as detailed by Germann et al. (1997).

Detailed Steps:

-

Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells.

-

ATPase Reaction: The membranes are incubated with ATP in the presence of various concentrations of this compound. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is used as a positive control.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The stimulation of ATPase activity by this compound is plotted against its concentration to determine the apparent activation constant (Ka).

Conclusion

This compound (VX-710) is a well-characterized modulator of multidrug resistance that acts by directly inhibiting the function of key ABC transporters, P-glycoprotein and MRP1. The extensive in vitro data, supported by detailed experimental protocols, demonstrate its potent ability to restore the efficacy of conventional chemotherapeutic agents in resistant cancer cells. This technical guide provides a foundational resource for researchers and drug development professionals interested in the chemical biology of MDR and the development of novel chemosensitizers.

References

- 1. adooq.com [adooq.com]

- 2. Facebook [cancer.gov]

- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Biricodar as a P-glycoprotein and MRP-1 Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biricodar (VX-710), a potent modulator of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP-1). This document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound is a non-immunosuppressive derivative of cyclosporin D that functions as a second-generation chemosensitizing agent.[1] It is designed to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp and MRP-1.[2][3] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.[3] this compound directly binds to P-gp and MRP-1, inhibiting their function and leading to increased intracellular accumulation and enhanced cytotoxicity of various anticancer drugs.[4]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of P-gp and MRP-1. By binding to these transporters, this compound blocks the efflux of co-administered chemotherapeutic agents. This leads to a higher intracellular concentration of the anticancer drug, allowing it to reach and act on its target, ultimately restoring the cancer cells' sensitivity to the treatment.

Below is a diagram illustrating the mechanism of P-gp and MRP-1 mediated multidrug resistance and the inhibitory action of this compound.

Caption: Mechanism of P-gp/MRP-1 mediated drug efflux and its inhibition by this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on drug uptake, retention, and cytotoxicity in various multidrug-resistant cancer cell lines.

Table 1: Effect of this compound on Drug Uptake

| Cell Line | Transporter | Drug | This compound Concentration (µM) | Increase in Drug Uptake (%) |

| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 55 |

| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 100 |

| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 43 |

| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 130 |

| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 60 |

| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 10 |

Table 2: Effect of this compound on Drug Retention

| Cell Line | Transporter | Drug | This compound Concentration (µM) | Increase in Drug Retention (%) |

| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 100 |

| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 60 |

| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 90 |

| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 60 |

| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 40 |

| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 10 |

Table 3: Effect of this compound on Chemosensitivity (Cytotoxicity)

| Cell Line | Transporter | Drug | This compound Concentration (µM) | Fold Increase in Cytotoxicity |

| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 3.1 |

| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 6.9 |

| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 2.4 |

| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 3.3 |

| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 2.4 |

| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 3.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

Multidrug-resistant cells overexpressing P-gp (e.g., 8226/Dox6) and parental sensitive cells.

-

Rhodamine 123 (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Cell Preparation: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (final concentration 1-5 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux and Modulation: Resuspend the cells in fresh, pre-warmed culture medium with or without this compound at the desired concentration. Incubate for 1-2 hours at 37°C to allow for efflux.

-

Data Acquisition: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with active P-gp will show lower fluorescence due to efflux, which will be reversed in the presence of this compound.

Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp activity.

This assay assesses MRP-1 function by measuring the retention of the fluorescent product of Calcein-AM.

Materials:

-

Multidrug-resistant cells overexpressing MRP-1 (e.g., HL60/Adr) and parental sensitive cells.

-

Calcein-AM (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microplate reader or flow cytometer.

Protocol:

-

Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate.

-

Modulator Pre-incubation: Pre-incubate cells with this compound at the desired concentration for 30-60 minutes at 37°C.

-

Calcein-AM Loading: Add Calcein-AM (final concentration 0.25-1 µM) to the wells and incubate for 30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with ice-cold PBS.

-

Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~515 nm). Increased fluorescence in the presence of this compound indicates MRP-1 inhibition.

Caption: Workflow for the Calcein-AM efflux assay to assess MRP-1 activity.

This colorimetric assay determines the effect of this compound on the cytotoxicity of chemotherapeutic drugs by measuring cell viability.

Materials:

-

Multidrug-resistant and sensitive cancer cell lines.

-

Chemotherapeutic agent (e.g., Doxorubicin, Daunorubicin).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Multidrug Resistance

The expression of P-gp and MRP-1 is regulated by complex signaling pathways. Understanding these pathways provides context for the development of MDR and potential targets for its reversal. Key pathways involved include the PI3K/Akt and MAPK/ERK pathways, which can lead to the activation of transcription factors that upregulate the expression of ABC transporter genes.

Caption: Simplified signaling pathways leading to P-gp and MRP-1 upregulation.

Conclusion

This compound has demonstrated significant potential as a modulator of P-gp and MRP-1, effectively reversing multidrug resistance in preclinical studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of cancer chemotherapy and drug resistance. Further investigation into the clinical application of this compound and similar modulators is warranted to translate these promising in vitro findings into effective therapeutic strategies for patients with drug-resistant cancers.

References

- 1. Figure 4 from The P-glycoprotein multidrug transporter. | Semantic Scholar [semanticscholar.org]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Biricodar (VX-710): A Technical Guide to its Pharmacological Properties as a Chemosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as drug efflux pumps, actively removing a wide range of anticancer agents from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar (VX-710), a piperidine derivative, has emerged as a potent, broad-spectrum chemosensitizer that can reverse MDR by inhibiting these key ABC transporters. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of ABC Transporters

This compound functions as a non-competitive inhibitor of P-gp and MRP1 and has also been shown to modulate the activity of BCRP (specifically the BCRPR482 variant).[1][2][3] It directly interacts with these transporter proteins, though the precise binding sites are not fully elucidated. By inhibiting the function of these efflux pumps, this compound increases the intracellular accumulation and retention of various chemotherapeutic drugs in resistant cancer cells.[1][3] This restoration of intracellular drug concentration enhances the cytotoxic effects of the co-administered anticancer agents, effectively resensitizing the resistant cells to treatment.

The following diagram illustrates the mechanism of this compound in overcoming multidrug resistance:

Caption: this compound blocks ABC transporters, increasing intracellular chemotherapy levels.

Quantitative Pharmacological Data

The efficacy of this compound as a chemosensitizer has been quantified in various preclinical studies. The following tables summarize key data on its ability to increase drug accumulation and enhance the cytotoxicity of chemotherapeutic agents in multidrug-resistant cancer cell lines.

Table 1: Effect of this compound on Intracellular Drug Uptake and Retention

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Effect on Uptake (% Increase) | Effect on Retention (% Increase) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | |

| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | |

| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | |

| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | |

| 8226/MR20 | BCRPR482 | Mitoxantrone | 60 | 40 | |

| 8226/MR20 | BCRPR482 | Daunorubicin | 10 | 10 |

Table 2: Chemosensitizing Effect of this compound on Cytotoxicity

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Reversal Fold (Fold Increase in Cytotoxicity) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 | |

| 8226/Dox6 | P-gp | Daunorubicin | 6.9 | |

| HL60/Adr | MRP1 | Mitoxantrone | 2.4 | |

| HL60/Adr | MRP1 | Daunorubicin | 3.3 | |

| 8226/MR20 | BCRPR482 | Mitoxantrone | 2.4 | |

| 8226/MR20 | BCRPR482 | Daunorubicin | 3.6 |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound.

Cytotoxicity Assay (MTT or WST-1 Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a certain percentage (e.g., 50%, IC50) of a cell population, and how this is affected by a chemosensitizer.

Workflow Diagram:

Caption: Workflow for determining chemosensitizing effect on cell viability.

Detailed Methodology:

-

Cell Plating: Seed multidrug-resistant and parental (sensitive) cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Drug Addition: After 24 hours of incubation to allow for cell attachment, add 50 µL of medium containing the chemotherapeutic agent at various concentrations (typically in a log or half-log dilution series).

-

Chemosensitizer Addition: To a parallel set of wells, add 50 µL of medium containing both the chemotherapeutic agent and a fixed, non-toxic concentration of this compound (e.g., 1-5 µM). A vehicle control (e.g., DMSO) should be used for both the chemotherapy-only and the combination treatment groups.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of this compound. The reversal fold (RF) is calculated as: RF = IC50 (chemotherapeutic agent alone) / IC50 (chemotherapeutic agent + this compound).

Drug Accumulation and Retention Assays (Flow Cytometry)

These assays measure the ability of this compound to increase the intracellular concentration of fluorescent chemotherapeutic drugs (e.g., doxorubicin, daunorubicin) or fluorescent substrates of ABC transporters (e.g., rhodamine 123).

Workflow Diagram:

Caption: Flow cytometry workflow for drug accumulation and retention studies.

Detailed Methodology:

For Drug Accumulation:

-

Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.

-

Incubation: Incubate the cells with a fluorescent substrate (e.g., 1 µM daunorubicin) in the presence or absence of this compound (e.g., 5 µM) for 60 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

For Drug Retention:

-

Loading: Incubate the cells with the fluorescent substrate as described for the accumulation assay to allow for drug uptake.

-

Washing and Efflux: Wash the cells twice with warm PBS to remove the extracellular drug. Resuspend the cells in fresh, drug-free medium with or without this compound.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 60-120 minutes) to allow for drug efflux.

-

Analysis: Wash the cells with ice-cold PBS and analyze the remaining intracellular fluorescence by flow cytometry.

Clinical Development and Future Perspectives

This compound has been evaluated in several Phase I and II clinical trials in combination with various chemotherapeutic agents, including paclitaxel and doxorubicin, for the treatment of advanced solid tumors. These studies have demonstrated that this compound can be administered at doses that achieve plasma concentrations sufficient to modulate MDR in vivo with a manageable safety profile. While this compound has shown promise in preclinical studies, its clinical efficacy has been met with mixed results, a common challenge for many chemosensitizers.

Future research directions may focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from this compound treatment.

-

Exploring novel drug delivery systems to co-localize this compound and chemotherapeutic agents within the tumor microenvironment.

-

Investigating the potential of this compound in overcoming resistance to targeted therapies that are also substrates of ABC transporters.

Conclusion

This compound is a potent, broad-spectrum inhibitor of key ABC transporters involved in multidrug resistance. Extensive preclinical data have quantitatively demonstrated its ability to enhance the intracellular accumulation and cytotoxicity of a variety of chemotherapeutic agents in resistant cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel chemosensitizers. While clinical translation remains a challenge, the robust pharmacological profile of this compound underscores the potential of targeting ABC transporters as a viable strategy to overcome multidrug resistance in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Biricodar's Effect on ATP-Binding Cassette (ABC) Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biricodar (VX-710) is a potent, third-generation inhibitor of multiple ATP-binding cassette (ABC) transporters, playing a significant role in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), and detailed protocols for essential in vitro evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool in preclinical and clinical research aimed at circumventing MDR.

Introduction to this compound and ABC Transporters

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1] In normal tissues, they play crucial physiological roles in processes such as nutrient transport and detoxification.[1] However, the overexpression of certain ABC transporters in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and subsequent treatment failure.[2][3] The three major ABC transporters implicated in cancer MDR are P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[4]

This compound (VX-710) is a synthetic, non-immunosuppressive derivative of the pipecolinate class of compounds. It has been extensively studied as a broad-spectrum MDR modulator due to its ability to inhibit P-gp, MRP1, and BCRP. By blocking the efflux function of these transporters, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby restoring sensitivity in resistant cancer cells.

Mechanism of Action

This compound functions as a direct inhibitor of ABC transporters. While the precise molecular interactions are still under investigation, it is understood to be a potent, non-competitive inhibitor of substrate transport. This compound binds to the transporters, likely at or near the substrate-binding domain, and inhibits the conformational changes necessary for ATP hydrolysis and substrate efflux. Evidence suggests that this compound directly interacts with P-gp and stimulates its ATPase activity, a characteristic of many P-gp inhibitors. It also directly interacts with MRP1.

The following diagram illustrates the general mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.

Quantitative Data on this compound's Effect

The efficacy of this compound as an ABC transporter inhibitor has been quantified in numerous in vitro studies. These studies typically measure the concentration of this compound required to inhibit 50% of the transporter's function (IC50) or the fold-reversal of drug resistance in MDR cell lines.

Table 1: IC50 Values of this compound for ABC Transporters

| Transporter | Assay Method | Cell Line/System | IC50 Value (µM) | Reference |

| P-gp (ABCB1) | [3H]azidopine photoaffinity labeling | - | 0.75 | |

| P-gp (ABCB1) | [125I]iodoaryl azido-prazosin photoaffinity labeling | - | 0.55 | |

| MRP1 (ABCC1) | Not Specified | - | Not Specified | - |

| BCRP (ABCG2) | Not Specified | - | Not Specified | - |

Note: Specific IC50 values for MRP1 and BCRP are not consistently reported in the reviewed literature, which often focuses on functional reversal of resistance.

Table 2: this compound-Mediated Reversal of Drug Resistance and Enhancement of Drug Accumulation/Retention

| Transporter | Cell Line | Drug | Effect | Fold Increase / Reversal | This compound Concentration | Reference |

| P-gp | 8226/Dox6 | Mitoxantrone | Uptake Increase | 1.55 | 2.5 µM | |

| P-gp | 8226/Dox6 | Mitoxantrone | Retention Increase | 2.0 | 2.5 µM | |

| P-gp | 8226/Dox6 | Mitoxantrone | Cytotoxicity Increase | 3.1 | 2.5 µM | |

| P-gp | 8226/Dox6 | Daunorubicin | Uptake Increase | 2.0 | 2.5 µM | |

| P-gp | 8226/Dox6 | Daunorubicin | Retention Increase | 1.6 | 2.5 µM | |

| P-gp | 8226/Dox6 | Daunorubicin | Cytotoxicity Increase | 6.9 | 2.5 µM | |

| MRP1 | HL60/Adr | Mitoxantrone | Uptake Increase | 1.43 | 2.5 µM | |

| MRP1 | HL60/Adr | Mitoxantrone | Retention Increase | 1.9 | 2.5 µM | |

| MRP1 | HL60/Adr | Mitoxantrone | Cytotoxicity Increase | 2.4 | 2.5 µM | |

| MRP1 | HL60/Adr | Daunorubicin | Uptake Increase | 2.3 | 2.5 µM | |

| MRP1 | HL60/Adr | Daunorubicin | Retention Increase | 1.6 | 2.5 µM | |

| MRP1 | HL60/Adr | Daunorubicin | Cytotoxicity Increase | 3.3 | 2.5 µM | |

| BCRP (R482) | 8226/MR20 | Mitoxantrone | Uptake Increase | 1.6 | 2.5 µM | |

| BCRP (R482) | 8226/MR20 | Mitoxantrone | Retention Increase | 1.4 | 2.5 µM | |

| BCRP (R482) | 8226/MR20 | Mitoxantrone | Cytotoxicity Increase | 2.4 | 2.5 µM | |

| BCRP (R482) | 8226/MR20 | Daunorubicin | Cytotoxicity Increase | 3.6 | 2.5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on ABC transporters.

Calcein-AM Efflux Assay

This assay measures the function of P-gp and MRP1 by quantifying the intracellular accumulation of the fluorescent substrate calcein. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant calcein. ABC transporters can efflux Calcein-AM before it is hydrolyzed.

Materials:

-

Cells overexpressing P-gp or MRP1 and parental control cells

-

This compound (VX-710)

-

Calcein-AM (stock solution in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer (Excitation: ~490 nm, Emission: ~520 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight. For suspension cells, use a similar cell density in appropriate tubes.

-

Compound Incubation: Wash the cells once with PBS. Add fresh culture medium containing various concentrations of this compound or a vehicle control. Incubate for 30-60 minutes at 37°C.

-

Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 1-5 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement:

-

Plate Reader: Measure the fluorescence intensity directly in the plate.

-

Flow Cytometer: Harvest the cells, wash with cold PBS, and resuspend in PBS for analysis.

-

-

Data Analysis: Calculate the percentage of calcein accumulation relative to the control cells (parental cell line or cells treated with a potent inhibitor).

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate primarily for P-gp and to a lesser extent for MRP1. This assay is similar to the Calcein-AM assay but uses a different fluorescent probe.

Materials:

-

Cells overexpressing P-gp and parental control cells

-

This compound (VX-710)

-

Rhodamine 123 (stock solution in DMSO)

-

PBS or other suitable buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer (Excitation: ~507 nm, Emission: ~529 nm)

Protocol:

-

Cell Seeding: Follow the same procedure as in the Calcein-AM assay.

-

Compound Incubation: Pre-incubate cells with this compound or vehicle control for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

-

Efflux Period: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (with or without this compound) and incubate for another 30-60 minutes to allow for efflux.

-

Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence in this compound-treated cells to control cells to determine the inhibition of efflux.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABC transporters in isolated membrane vesicles. The activity of the transporter is proportional to the amount of inorganic phosphate (Pi) released from ATP.

Materials:

-

Membrane vesicles from cells overexpressing the ABC transporter of interest

-

This compound (VX-710)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Reagents for Pi detection (e.g., malachite green-based reagent)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Reaction Setup: In a 96-well plate, add the membrane vesicles, assay buffer, and varying concentrations of this compound or a known substrate/inhibitor.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate Reaction: Add ATP to initiate the ATPase reaction.

-

Incubation: Incubate for 20-30 minutes at 37°C.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS).

-

Pi Detection: Add the Pi detection reagent and incubate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Data Analysis: Calculate the amount of Pi released and determine the effect of this compound on the basal and substrate-stimulated ATPase activity.

Chemosensitivity (Cytotoxicity) Assay

This assay determines the ability of this compound to reverse resistance to a specific chemotherapeutic agent.

Materials:

-

MDR and parental cancer cell lines

-

This compound (VX-710)

-

Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)

-

Cell culture medium and supplements

-

96-well plates

-

Reagents for cell viability assessment (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance or luminescence on a plate reader.

-

Data Analysis: Plot the cell viability versus drug concentration and determine the IC50 values for the chemotherapeutic agent with and without this compound. Calculate the fold-reversal of resistance (IC50 of drug alone / IC50 of drug + this compound).

Clinical Studies with this compound

This compound has been evaluated in several Phase I and II clinical trials in patients with advanced malignancies. These studies have demonstrated that this compound can be safely administered to patients and can achieve plasma concentrations sufficient to inhibit ABC transporters. While some trials showed modest clinical activity, with some patients experiencing disease stabilization or partial responses, this compound did not demonstrate a significant overall survival benefit in larger studies. The lack of overwhelming clinical success for this compound and other MDR modulators is multifactorial and may be attributed to the complexity of clinical MDR, which often involves multiple resistance mechanisms beyond ABC transporter overexpression.

Conclusion

This compound remains a valuable research tool for understanding the role of ABC transporters in drug disposition and resistance. Its ability to potently inhibit P-gp, MRP1, and BCRP makes it an effective agent for in vitro and in vivo preclinical studies aimed at overcoming MDR. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential MDR modulators. While its clinical application has been challenging, the knowledge gained from studies with this compound continues to inform the development of next-generation strategies to combat multidrug resistance in cancer.

References

Understanding Biricodar's role in overcoming chemoresistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Biricodar (VX-710) is a potent, non-cytotoxic pipecolinate derivative developed to counteract MDR.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound functions as a broad-spectrum modulator of key ABC transporters, including P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), restoring the sensitivity of cancer cells to various chemotherapeutic agents.[1]

Core Mechanism of Action: Inhibition of ABC Transporter-Mediated Drug Efflux

This compound's primary role in overcoming chemoresistance lies in its ability to directly inhibit the function of major ABC transporters. These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively extrude a wide range of substrates, including many anticancer drugs, from the cell. By binding to these pumps, this compound competitively or non-competitively blocks the binding and/or transport of chemotherapeutic agents, leading to their increased intracellular accumulation and retention, ultimately restoring their cytotoxic effects.

The following diagram illustrates the fundamental mechanism by which this compound reverses chemoresistance.

Caption: this compound inhibits ABC transporters, increasing intracellular drug levels.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing chemoresistance has been quantified in numerous in vitro studies. The following tables summarize key data on its ability to increase drug uptake and retention, and to enhance the cytotoxicity of various chemotherapeutic agents in cell lines overexpressing specific ABC transporters.

Table 1: Effect of this compound on Drug Uptake and Retention

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Conc. (µM) | Increase in Uptake (%) | Increase in Retention (%) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 | |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 | |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 | |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 | |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 60 | 40 | |

| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 10 | 10 |

Table 2: Enhancement of Chemotherapeutic Cytotoxicity by this compound

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Conc. (µM) | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal of Resistance | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 155 | 50 | 3.1 | |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 345 | 50 | 6.9 | |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 120 | 50 | 2.4 | |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 165 | 50 | 3.3 | |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 120 | 50 | 2.4 | |

| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 180 | 50 | 3.6 |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50) and to quantify the reversal of resistance by this compound.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., parental sensitive lines and their drug-resistant counterparts overexpressing specific ABC transporters) are seeded into 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment.

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 2.5 µM).

-

Incubation: The plates are incubated for a period that allows for at least two cell divisions (typically 48-72 hours).

-

Viability Assessment: Cell viability is assessed using methods such as the MTT or CCK-8 assay, which measure metabolic activity, or by direct cell counting.

-

Data Analysis: The percentage of cell viability is plotted against the drug concentration to generate dose-response curves. The IC50 values are calculated from these curves. The fold reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

The following diagram outlines the workflow for determining chemoresistance and its reversal.

Caption: Workflow for assessing chemosensitivity and its modulation by this compound.

Drug Uptake and Retention Assays (Flow Cytometry)

Objective: To quantify the effect of this compound on the intracellular accumulation and retention of fluorescent chemotherapeutic agents or fluorescent substrates of ABC transporters.

Protocol:

-

Cell Preparation: A single-cell suspension of the cancer cell line of interest is prepared.

-

Drug Incubation (Uptake): Cells are incubated with a fluorescent substrate (e.g., daunorubicin, mitoxantrone, or specific fluorescent probes like rhodamine 123 for P-gp) in the presence or absence of this compound for a defined period (e.g., 1-2 hours) at 37°C.

-

Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Analysis (Uptake): The intracellular fluorescence is immediately quantified using a flow cytometer. The increase in mean fluorescence intensity (MFI) in the presence of this compound indicates increased drug uptake.

-

Retention Assay: Following the uptake incubation and washing steps, a portion of the cells is resuspended in drug-free medium (with or without this compound) and incubated for an additional period (e.g., 1-2 hours) to allow for drug efflux.

-

Analysis (Retention): The remaining intracellular fluorescence is quantified by flow cytometry. A higher MFI in the cells incubated with this compound during the efflux period indicates increased drug retention.

The following diagram illustrates the workflow for drug uptake and retention assays.

Caption: Workflow for measuring drug uptake and retention using flow cytometry.

ABC Transporter ATPase Assay

Objective: To determine if this compound interacts directly with the ABC transporter and modulates its ATPase activity.

Protocol:

-

Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of the ABC transporter of interest (e.g., P-gp, MRP1) are prepared from overexpressing cell lines or insect cells.

-

Assay Reaction: The vesicles are incubated with ATP and varying concentrations of this compound. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP generated.

-

Data Analysis: The ATPase activity is plotted against the concentration of this compound. An increase in ATPase activity upon addition of this compound is indicative of a direct interaction and suggests that this compound is a substrate or modulator of the transporter.

Signaling Pathways and Molecular Interactions

While this compound's primary mechanism is the direct inhibition of ABC transporter function, this action has downstream consequences on intracellular signaling pathways that are activated or suppressed in response to chemotherapy. By increasing the intracellular concentration of chemotherapeutic agents, this compound effectively restores the ability of these drugs to induce their intended cytotoxic effects, which often involve the activation of cell death signaling pathways.

The following diagram illustrates the broader context of this compound's action, from transporter inhibition to the induction of apoptosis.

Caption: this compound's inhibition of drug efflux restores chemotherapy-induced apoptosis.

Conclusion

This compound has demonstrated significant potential as a broad-spectrum MDR modulator. By effectively inhibiting P-gp, MRP1, and BCRP, it restores the sensitivity of resistant cancer cells to a variety of chemotherapeutic agents. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of chemoresistance. Further investigation into the clinical application of this compound and similar MDR modulators is warranted to improve outcomes for cancer patients. Although this compound's development did not lead to market approval, the principles of its mechanism of action continue to inform the development of new strategies to combat multidrug resistance.

References

Biricodar (VX-710): A Technical Guide to Target Binding and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biricodar (VX-710) is a potent, non-immunosuppressive derivative of the pipecolinate class of compounds, developed as a broad-spectrum multidrug resistance (MDR) modulator. It restores the efficacy of chemotherapeutic agents by inhibiting the function of key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). This technical guide provides an in-depth overview of the target binding, specificity, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Target Binding and Specificity

This compound exhibits a high affinity for several key ABC transporters responsible for the efflux of cytotoxic drugs from cancer cells. Its inhibitory activity is crucial for overcoming multidrug resistance.

Quantitative Binding and Inhibition Data

The following tables summarize the available quantitative data for this compound's interaction with its primary targets.

| Target | Parameter | Value | Assay Conditions | Reference |

| P-glycoprotein (P-gp) | EC50 | 0.55 µM | Inhibition of [125I]iodoaryl azido-prazosin photoaffinity labeling | [1] |

| P-glycoprotein (P-gp) | EC50 | 0.75 µM | Inhibition of [3H]azidopine photoaffinity labeling | [1][2] |

| P-glycoprotein (P-gp) | EC50 | 0.75 µM | Inhibition of tritiated photoaffinity analog of VX-710 binding | [1] |

| P-glycoprotein (P-gp) | Ka | 0.1 µM | Stimulation of vanadate-inhibitable P-gp ATPase activity | [1] |

EC50: Half maximal effective concentration; Ka: Activation constant.

Reversal of Drug Resistance and Enhancement of Chemosensitivity

This compound's ability to inhibit ABC transporters leads to increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells. The tables below quantify these effects in various cell lines overexpressing specific transporters.

Table 1.2.1: Effect of this compound (2.5 µM) on Mitoxantrone and Daunorubicin Uptake and Retention

| Cell Line | Primary Transporter | Drug | % Increase in Uptake | % Increase in Retention |

| 8226/Dox6 | P-gp | Mitoxantrone | 55% | 100% |

| Daunorubicin | 100% | 60% | ||

| A2780/Dox5b | P-gp | Mitoxantrone | 74% | 60% |

| HL60/Adr | MRP1 | Mitoxantrone | 43% | 90% |

| Daunorubicin | 130% | 60% | ||

| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 60% | 40% |

| Daunorubicin | 10% | - |

Table 1.2.2: Reversal of Mitoxantrone and Daunorubicin Cytotoxicity by this compound (2.5 µM)

| Cell Line | Primary Transporter | Drug | Resistance Modulatory Factor (RMF)a |

| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 |

| Daunorubicin | 6.9 | ||

| HL60/Adr | MRP1 | Mitoxantrone | 2.4 |

| Daunorubicin | 3.3 | ||

| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 2.4 |

| Daunorubicin | 3.6 |

aRMF is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.

Notably, this compound shows little to no effect on the mutant form of BCRP (BCRPR482T).

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of ABC transporter proteins. By binding to these transporters, it prevents the efflux of a wide range of chemotherapeutic drugs, leading to their increased intracellular concentration and enhanced cytotoxicity in resistant cancer cells. The interaction with P-gp has been shown to be direct and of high affinity, stimulating its ATPase activity at low concentrations, which is a characteristic of many P-gp inhibitors.

References

The Impact of Biricodar on Cellular Drug Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar (VX-710) is a potent, broad-spectrum inhibitor of several key ABC transporters, including P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates cellular uptake and efflux, thereby reversing multidrug resistance. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

Introduction to this compound and Multidrug Resistance

Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically diverse anticancer drugs.[1] This is often mediated by the overexpression of ABC transporters, a family of membrane proteins that utilize ATP hydrolysis to transport substrates across cellular membranes.[2][3] Key members of this family implicated in cancer drug resistance include P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[2][4] These transporters are expressed in various tissues and play a physiological role in protecting cells from xenobiotics. However, in the context of cancer, their overexpression leads to the active efflux of chemotherapeutic agents, diminishing their cytotoxic effects.

This compound (VX-710) is a synthetic, non-immunosuppressive piperidine derivative that has been developed as a potent inhibitor of P-gp and MRP1. Subsequent research has demonstrated that it is also effective against BCRP. By inhibiting these transporters, this compound increases the intracellular accumulation and retention of various anticancer drugs, thereby restoring their cytotoxic activity in resistant cancer cells.

Mechanism of Action of this compound

This compound functions as a chemosensitizer by directly inhibiting the activity of ABC transporters. It binds to these transport proteins, though the exact binding sites may differ between transporter types, and competitively or non-competitively inhibits their substrate-binding and/or ATP hydrolysis functions. This inhibition blocks the efflux of chemotherapeutic drugs, leading to their increased intracellular concentration and retention. The elevated intracellular drug levels allow the chemotherapeutic agents to reach and interact with their respective cellular targets, ultimately inducing cell death pathways such as apoptosis.

Quantitative Effects of this compound on Drug Accumulation and Cytotoxicity

Numerous in vitro studies have quantified the ability of this compound to reverse multidrug resistance. The following tables summarize key findings from studies using various cancer cell lines that overexpress specific ABC transporters.

Table 1: Effect of this compound on Drug Uptake and Retention in Resistant Cancer Cell Lines

| Cell Line | Transporter Overexpressed | Drug | This compound Concentration (µM) | Increase in Uptake (%) | Increase in Retention (%) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 | |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 | |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 | |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 | |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 60 | 40 |

Table 2: Reversal of Chemotherapy Resistance by this compound

| Cell Line | Transporter Overexpressed | Drug | This compound Concentration (µM) | Fold Reversal of Cytotoxicity | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 | |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 | |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 | |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 | |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 2.4 | |

| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 3.6 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of this compound on cellular drug transport and resistance.

Cell Lines and Culture

-

Cell Lines: Studies typically utilize well-characterized cancer cell lines that overexpress specific ABC transporters, such as 8226/Dox6 (P-gp), HL60/Adr (MRP1), and 8226/MR20 (BCRP). Parental cell lines (e.g., HL60) that do not overexpress these transporters serve as controls.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The cytotoxicity of chemotherapeutic agents in the presence and absence of this compound is assessed to determine the reversal of resistance.

-

Cell Plating: For suspension cell lines, cells are seeded in 96-well plates at a density of approximately 10,000 cells per well. For adherent cell lines, cells are seeded at a lower density (e.g., 600-2000 cells/well) and allowed to attach overnight.

-

Drug and Modulator Treatment: Chemotherapeutic agents are added in a range of concentrations (e.g., 0.3 nM to 10 µM) with or without a fixed concentration of this compound (e.g., 2.5 µM).

-

Incubation: The plates are incubated for a period of 96 hours.

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the WST-1 or MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of cytotoxicity is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.

Drug Accumulation and Retention Assays

These assays directly measure the effect of this compound on the intracellular concentration of fluorescent chemotherapeutic drugs.

-

Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).

-

Drug Loading: Cells are incubated with a fluorescent drug substrate (e.g., daunorubicin, mitoxantrone) in the presence or absence of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Washing: After incubation, cells are washed with ice-cold buffer to remove extracellular drug.

-

Fluorescence Measurement (Accumulation): The intracellular fluorescence is immediately measured using a flow cytometer.

-

Retention Measurement: For retention studies, after drug loading and washing, cells are resuspended in drug-free medium (with or without this compound) and incubated for an additional period (e.g., 1-2 hours) before fluorescence measurement by flow cytometry.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The percentage increase in uptake or retention is calculated relative to the control (cells treated with the drug alone).

Confocal Microscopy

Confocal microscopy is used to visualize the intracellular distribution of fluorescent drugs.

-

Cell Preparation and Treatment: Cells are incubated with a fluorescent drug in the presence or absence of this compound.

-

Washing and Mounting: After incubation, cells are washed and mounted on microscope slides.

-

Imaging: The intracellular localization of the drug is visualized using a confocal microscope. This can help determine if this compound alters the subcellular distribution of the chemotherapeutic agent.

Signaling Pathways Affected by this compound

The primary mechanism of this compound is the direct inhibition of ABC transporters. The downstream effects on signaling pathways are largely a consequence of the increased intracellular concentration of chemotherapeutic agents. By preventing drug efflux, this compound ensures that a lethal concentration of the cytotoxic agent is reached and maintained within the cancer cell, leading to the activation of cell death pathways, most notably apoptosis.

The intrinsic apoptosis pathway is a common route for chemotherapy-induced cell death. Increased intracellular drug concentration can lead to cellular stress, including DNA damage and mitochondrial dysfunction. This triggers the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

Conclusion and Future Directions

This compound is a potent, broad-spectrum inhibitor of P-gp, MRP1, and BCRP, key drivers of multidrug resistance in cancer. By blocking the efflux of chemotherapeutic agents, this compound effectively increases their intracellular concentration and restores their cytotoxic activity in resistant cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the in vitro efficacy of this compound.

While the primary mechanism of this compound is well-established, further research could explore potential secondary effects on cellular signaling pathways that may contribute to its chemosensitizing activity. Additionally, the clinical application of this compound and other ABC transporter inhibitors has been challenging due to pharmacokinetic interactions and toxicities. Future drug development efforts may focus on designing more specific and less toxic inhibitors, as well as exploring novel drug delivery systems to target these agents to tumor tissues. Understanding the intricate interplay between ABC transporters, chemotherapy, and cellular signaling will be crucial for the development of more effective strategies to overcome multidrug resistance in cancer.

References

- 1. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biricodar: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biricodar (VX-710) is a potent, non-immunosuppressive modulator of multidrug resistance (MDR) developed by Vertex Pharmaceuticals. It acts as an inhibitor of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp, or MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). By blocking the efflux pump activity of these transporters, this compound restores the sensitivity of cancer cells to a wide range of chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of MDR reversal.

Discovery and Development

The discovery of this compound emerged from a dedicated effort at Vertex Pharmaceuticals to identify novel, potent, and broad-spectrum MDR modulators with improved therapeutic profiles over first and second-generation agents. While the specific team of scientists who led the initial discovery is not extensively detailed in publicly available literature, the development of this compound can be situated within Vertex's broader research programs in the 1990s focused on kinase inhibitors and protein structure-based drug design.

Chemical Synthesis of this compound

The chemical synthesis of this compound, 1,7-di(pyridin-3-yl)heptan-4-yl (2S)-1-[oxo(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate, involves a multi-step process. The following is a representative synthetic route based on the chemical literature and patent disclosures.

Synthesis of the Piperidine Core:

The synthesis begins with the commercially available (S)-piperidine-2-carboxylic acid. This chiral starting material is crucial for the final stereochemistry of this compound.

Coupling and Esterification:

The core piperidine derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a suitable base to form the amide bond. The resulting carboxylic acid is subsequently esterified with 1,7-di(pyridin-3-yl)heptan-4-ol to yield the final this compound molecule. The synthesis of 1,7-di(pyridin-3-yl)heptan-4-ol can be achieved through a Grignard reaction between 3-bromopyridine and an appropriate heptanone derivative, followed by reduction.

Mechanism of Action: Reversing Multidrug Resistance

This compound's primary mechanism of action is the competitive inhibition of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These ABC transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively efflux a wide variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs, from the cell. In cancer cells, the overexpression of P-gp and MRP1 is a major mechanism of acquired multidrug resistance.

By binding to these transporters, this compound blocks their ability to pump out anticancer drugs. This leads to an increased intracellular accumulation and retention of the chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.

Data Presentation

The efficacy of this compound in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key quantitative data from representative experiments.

Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance

| Cell Line | P-gp/MRP1 Expression | Doxorubicin IC50 (nM) | Doxorubicin IC50 + this compound (1 µM) (nM) | Fold Reversal |

| 8226/Dox6 | P-gp | 500 | 72.5 | 6.9[1] |

| HL60/Adr | MRP1 | 250 | 75.8 | 3.3[1] |

| 8226/MR20 | BCRP | 150 | 62.5 | 2.4[1] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)[2]

| Infusion Rate (mg/m²/h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |

| 120 | 2680 - 4890 | N/A | 1.1 |

| 160 | >4890 | N/A | 1.1 |

Note: Cmax and AUC values are presented as ranges observed in the study. N/A indicates data not available in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

P-glycoprotein (P-gp) and MRP1 Inhibition Assays

Objective: To determine the inhibitory effect of this compound on P-gp and MRP1 transporter activity.

Principle: This assay utilizes a fluorescent substrate of P-gp and MRP1, such as Calcein-AM. In cells with active transporters, the non-fluorescent Calcein-AM is effluxed. Inhibition of the transporters by this compound leads to the intracellular accumulation of Calcein-AM, which is then hydrolyzed by intracellular esterases to the highly fluorescent Calcein.

Materials:

-

MDR-overexpressing cell line (e.g., 8226/Dox6 for P-gp, HL60/Adr for MRP1)

-

Control (parental) cell line

-

This compound

-

Calcein-AM

-

Verpamil (positive control for P-gp inhibition)

-

MK-571 (positive control for MRP1 inhibition)

-

Cell culture medium

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound, positive controls, or vehicle control for 1 hour at 37°C.

-

Add Calcein-AM to a final concentration of 0.25 µM to each well.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells with ice-cold PBS.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.

-

Calculate the percent inhibition of transporter activity relative to the vehicle control.

Cytotoxicity and MDR Reversal Assay (MTS Assay)

Objective: To determine the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound and to calculate the fold reversal of resistance.

Principle: The MTS assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism reduce MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MDR-overexpressing and parental cancer cell lines

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

This compound

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

-

The fold reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

Daunorubicin Efflux Assay (Flow Cytometry)

Objective: To measure the effect of this compound on the efflux of the fluorescent chemotherapeutic drug daunorubicin from MDR-overexpressing cells.

Principle: Daunorubicin is a naturally fluorescent substrate of P-gp. This assay measures the accumulation and retention of daunorubicin inside cells using flow cytometry. Inhibition of P-gp by this compound will result in higher intracellular fluorescence.

Materials:

-

MDR-overexpressing and parental cell lines

-

Daunorubicin

-

This compound

-

Flow cytometer

-

Cell culture medium

-

PBS

Procedure:

-

Harvest and resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without this compound for 1 hour at 37°C.

-

Add daunorubicin to a final concentration of 5 µM and incubate for 1 hour at 37°C to allow for drug uptake.

-

Wash the cells twice with ice-cold PBS to remove extracellular drug.

-

Resuspend the cells in fresh, drug-free medium (with or without this compound) and incubate at 37°C to allow for efflux.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.

-